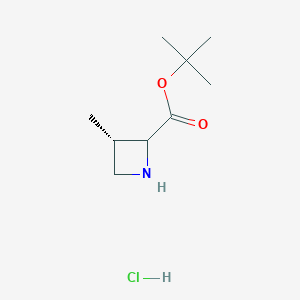

tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13647787

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClNO2 |

|---|---|

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | tert-butyl (3S)-3-methylazetidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-6-5-10-7(6)8(11)12-9(2,3)4;/h6-7,10H,5H2,1-4H3;1H/t6-,7?;/m0./s1 |

| Standard InChI Key | RLGSTIFPBGKORR-OXIGJRIQSA-N |

| Isomeric SMILES | C[C@H]1CNC1C(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CC1CNC1C(=O)OC(C)(C)C.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a four-membered azetidine ring substituted with a methyl group at the (3S)-position and a Boc-protected carboxylate at the 2-position. The hydrochloride salt enhances solubility in polar solvents, a property critical for its handling in aqueous reaction conditions . The 3D conformation reveals a puckered azetidine ring, with the methyl group adopting an equatorial orientation to minimize steric strain .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈ClNO₂ |

| Molecular Weight | 207.70 g/mol |

| Parent Compound | CID 134504520 |

| Stereochemistry | (3S)-configured |

| Salt Form | Hydrochloride |

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of the compound shows characteristic absorption bands at 1745 cm⁻¹ (C=O stretch of the ester), 1680 cm⁻¹ (protonated amine), and 1150 cm⁻¹ (C–O–C of the Boc group) . Nuclear magnetic resonance (NMR) data corroborate the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), 3.85–3.70 (m, 2H, azetidine H-2 and H-4), 3.15 (q, 1H, H-3), 1.32 (d, 3H, J = 6.8 Hz, CH₃) .

Synthetic Methodologies

Boc Protection of Azetidine Precursors

Azetidine derivatives are typically synthesized via ring-closing strategies. In a representative protocol, 3-methylazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). For example, 3,3-dimethoxyazetidine undergoes Boc protection at 10–40°C in dichloromethane, yielding 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine with 91% efficiency .

Stereocontrol and Salt Formation

The (3S)-configuration is achieved through asymmetric reduction or resolution. In one approach, sodium borohydride reduces a ketone intermediate in tetrahydrofuran (THF)/ethanol, followed by HCl-mediated salt formation . For instance, reducing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone with NaBH₄ at 0°C yields the corresponding alcohol, which is subsequently treated with HCl to form the hydrochloride salt .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, TEA, CH₂Cl₂, 10–40°C | 91% |

| Ketone Reduction | NaBH₄, THF/EtOH, 0°C | 56% |

| Salt Formation | HCl, EtOAc, RT | 80% |

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water (∼15 mg/mL at 25°C) . The logP (octanol-water partition coefficient) is calculated as 1.8, indicating moderate lipophilicity suitable for membrane permeability in drug formulations .

Thermal and pH Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 180°C . The Boc group remains stable under acidic conditions (pH 2–6) but hydrolyzes rapidly in strong bases (pH > 10) .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group protects the azetidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) . This is critical for constructing cyclic peptides and peptidomimetics targeting protease enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume